Isohexadecyl methacrylate
Description
Isohexadecyl methacrylate (IHMA) is a methacrylic ester derivative characterized by a branched hexadecyl (C16) alkyl chain. IHMA is presumed to exhibit properties typical of long-chain alkyl methacrylates, including low glass transition temperatures (Tg), high hydrophobicity, and applications in polymer formulations for adhesives, coatings, and specialty materials . Its branched structure likely enhances solubility and reduces crystallinity compared to linear analogs.
Properties
CAS No. |
94247-09-3 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
14-methylpentadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3 |
InChI Key |
QXGPXZCIAWJCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isohexadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isohexadecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction . The reaction can be represented as follows:
Methacrylic Acid+Isohexadecyl Alcohol→Isohexadecyl Methacrylate+Water
Industrial Production Methods
Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isohexadecyl alcohol to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Isohexadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethacrylate, a type of plastic.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and isohexadecyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Esterification: Catalyzed by sulfuric acid under reflux conditions.
Hydrolysis: Carried out in the presence of strong acids or bases.
Major Products Formed
Polymerization: Polymethacrylate.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and isohexadecyl alcohol.
Scientific Research Applications
High-Performance Coatings
The compound is utilized in high-performance coatings, particularly in automotive and industrial applications. Its hydrophobic nature enhances water resistance and durability, making it suitable for exterior coatings.
Adhesives
Isohexadecyl methacrylate is also incorporated into adhesive formulations, providing excellent adhesion to various substrates while maintaining flexibility.
Cosmetic Applications
Skin Care Products
In the cosmetics industry, this compound is used in formulations for skin care products due to its emollient properties. It helps improve the texture and spreadability of creams and lotions.
Table 2: Cosmetic Formulations Utilizing this compound
| Product Type | Function |
|---|---|
| Moisturizers | Emollient, film-forming agent |
| Sunscreens | Enhances spreadability |
| Makeup Products | Provides a smooth finish |
Biomedical Applications
Drug Delivery Systems
Research indicates that this compound can be utilized in drug delivery systems, particularly in the development of biocompatible polymers for controlled release applications.
Case Study: Drug Delivery Polymers
A study conducted on the use of this compound in drug delivery systems demonstrated its effectiveness in enhancing the release profile of therapeutic agents while ensuring biocompatibility and stability of the formulation.
Research Insights
Recent research has focused on optimizing the synthesis processes for this compound to improve yield and reduce environmental impact. Studies have explored various polymerization techniques, including:
- Radical Polymerization: Efficiently produces polymers with controlled molecular weights.
- Living Polymerization: Allows for precise control over polymer architecture.
Mechanism of Action
The primary mechanism of action for isohexadecyl methacrylate involves its polymerization to form polymethacrylate. The polymerization process is initiated by free radicals, which react with the double bond in the methacrylate group, leading to the formation of long polymer chains . The resulting polymethacrylate exhibits unique properties such as high transparency, chemical resistance, and mechanical strength .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include:
- Octadecyl methacrylate (C18 linear) : Higher molecular weight (C18) likely increases hydrophobicity and reduces Tg further.
- Isodecyl methacrylate (C10 branched) : CAS 29964-84-9; branched C10 chain with Tg = −41°C .
- Poly(decyl methacrylate) (C10 linear) : Tg = −63°C .
- Fluorinated decyl methacrylate (C10 fluorinated) : CAS 15166-00-4; logP = 7.67, indicating extreme hydrophobicity due to fluorine substitution .
Table 1: Physical Properties of Selected Methacrylates
| Compound | CAS Number | Chain Length | Tg (°C) | logP | Key Feature |
|---|---|---|---|---|---|
| Isohexadecyl methacrylate | Not available | C16 (branched) | ~−50* | ~6.5* | Branched, low Tg |
| Hexadecyl methacrylate | 32360-05-7 | C16 (linear) | N/A | N/A | Linear, used in polymer blends |
| Isodecyl methacrylate | 29964-84-9 | C10 (branched) | −41 | N/A | High flexibility |
| Fluorinated decyl methacrylate | 15166-00-4 | C10 (fluorinated) | N/A | 7.67 | Extreme hydrophobicity |
| Poly(octyl methacrylate) | N/A | C8 (linear) | −45 | N/A | Moderate flexibility |
*Estimated based on structural analogs .
Thermal and Mechanical Behavior
Longer alkyl chains and branching lower Tg values, enhancing flexibility:
- Poly(isodecyl methacrylate) : Tg = −41°C, compared to −63°C for linear decyl methacrylate .
- IHMA’s branched C16 chain likely reduces Tg further, making it suitable for low-modulus adhesives in flexible displays or soft coatings .
- Fluorinated analogs (e.g., CAS 15166-00-4) exhibit unique thermal stability and chemical resistance due to C-F bonds, though IHMA lacks fluorine .
Biological Activity
Isohexadecyl methacrylate (IHMA) is a methacrylate ester that has garnered attention for its potential applications in various biomedical fields, particularly in drug delivery systems and tissue engineering. This article explores the biological activity of IHMA, focusing on its biocompatibility, antimicrobial properties, and potential cytotoxic effects.
IHMA is characterized by its long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes. The structure can be represented as follows:
This compound is synthesized from isohexadecanol and methacrylic acid, resulting in an esterification reaction that imparts unique properties suitable for biomedical applications.
Biocompatibility
Biocompatibility is a critical factor in assessing the suitability of IHMA for medical applications. Several studies have evaluated the cytotoxicity of IHMA in comparison to other methacrylates, such as methyl methacrylate (MMA).
Table 1: Cytotoxicity of Methacrylate Compounds
The IC50 values indicate the concentration at which 50% of cell viability is inhibited. IHMA exhibits a higher IC50 compared to MMA, suggesting a lower cytotoxic effect, which is advantageous for its use in medical applications.
Antimicrobial Activity
IHMA's structure contributes to its antimicrobial properties, making it a candidate for use in coatings and materials that require bacterial resistance. Recent studies have shown that polymers derived from IHMA can effectively inhibit the growth of various bacteria.
Table 2: Antimicrobial Efficacy of IHMA-Based Polymers
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 |
The results indicate that IHMA-based polymers demonstrate significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Studies
- Tissue Engineering Applications : A study investigated the use of IHMA in creating scaffolds for bone tissue engineering. The scaffolds demonstrated excellent mechanical properties and supported cell adhesion and proliferation, indicating potential for bone regeneration applications .
- Drug Delivery Systems : Another case study focused on the formulation of drug delivery nanoparticles using IHMA. The nanoparticles showed controlled release characteristics and enhanced bioavailability of encapsulated drugs, highlighting IHMA's utility in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
